Ezeprogind

Catalog No.
S520346
CAS No.
615539-20-3
M.F
C25H44N6
M. Wt
428.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ezeprogind

CAS Number

615539-20-3

Product Name

Ezeprogind

IUPAC Name

N-[3-[4-[3-[bis(2-methylpropyl)amino]propyl]piperazin-1-yl]propyl]-1H-benzimidazol-2-amine

Molecular Formula

C25H44N6

Molecular Weight

428.7 g/mol

InChI

InChI=1S/C25H44N6/c1-21(2)19-31(20-22(3)4)14-8-13-30-17-15-29(16-18-30)12-7-11-26-25-27-23-9-5-6-10-24(23)28-25/h5-6,9-10,21-22H,7-8,11-20H2,1-4H3,(H2,26,27,28)

InChI Key

KLKKWCPJBTXWOV-UHFFFAOYSA-N

SMILES

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C

solubility

Soluble in DMSO

Synonyms

AZP-2006; AZP 2006; AZP2006; AZP-2006 free base; Ezeprogind

Canonical SMILES

CC(C)CN(CCCN1CCN(CC1)CCCNC2=NC3=CC=CC=C3N2)CC(C)C

The exact mass of the compound N-(3-(4-(3-(Diisobutylamino)propyl)piperazin-1-yl)propyl)-1H-benzo(d)imidazol-2-amine is 428.3627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ezeprogind (AZP2006) is an orally bioavailable, lysotropic small molecule that acts as a molecular chaperone for the progranulin-prosaposin (PGRN-PSAP) axis [1]. Unlike generic neuroprotectants, it specifically binds to and stabilizes the PGRN-PSAP complex, enhancing its trafficking to lysosomes via Sortilin, M6PR, and LRP1 receptors [2]. This targeted stabilization restores lysosomal homeostasis, promotes endogenous progranulin release, and mitigates both tau hyperphosphorylation and neuroinflammation [3]. For researchers and drug developers, Ezeprogind provides a highly specific, small-molecule alternative to unstable biologicals for investigating lysosomal failure in tauopathies, synucleinopathies, and Alzheimer's disease models [1].

Generic substitution with downstream tau aggregation inhibitors (such as LMTM) or standard anti-inflammatory agents fails to address the upstream lysosomal dysfunction central to many neurodegenerative models[1]. While researchers might consider recombinant progranulin (rPGRN) or prosaposin-derived peptides (e.g., Prosaptide) to modulate this pathway, these biologicals suffer from poor blood-brain barrier penetration, high procurement costs, and rapid in vivo degradation [2]. Ezeprogind overcomes these limitations as a stable, orally bioavailable small molecule that directly chaperones the endogenous PGRN-PSAP complex [3]. Furthermore, substituting Ezeprogind with generic TLR9 inhibitors fails to replicate its dual-action profile, as standard TLR9 antagonists do not stabilize the lysosomal PGRN-PSAP axis required for comprehensive neuroprotection and tau clearance .

Assay Reproducibility: Selective High-Affinity Binding to the PGRN-PSAP Complex vs. PSAP Alone

Ezeprogind demonstrates highly specific molecular chaperone activity by preferentially binding to the intact progranulin-prosaposin (PGRN-PSAP) complex rather than individual components [1]. Fluorescent Microscale Thermophoresis (MST) competition assays reveal that Ezeprogind binds the PGRN-PSAP complex with a dissociation constant (Kd) of 201 nM, which is significantly stronger than its affinity for PSAP alone (Kd = 624 nM) . Notably, it shows no measurable interaction with PGRN alone outside the lysosomal environment [1]. This preferential binding stabilizes the complex, preventing premature degradation and ensuring functional delivery to the lysosome.

Evidence DimensionBinding Affinity (Kd)
Target Compound DataKd = 201 nM (PGRN-PSAP complex)
Comparator Or BaselineKd = 624 nM (PSAP alone); No binding (PGRN alone)
Quantified Difference>3-fold higher affinity for the intact complex versus PSAP alone.
ConditionsFluorescent MST competition assay.

This specific binding profile ensures researchers are procuring a true complex stabilizer rather than a generic prosaposin ligand, crucial for assays targeting lysosomal trafficking.

Pathway Specificity: Reduction of Aβ-Induced Tau Hyperphosphorylation via PGRN Stabilization

In primary rat cortical neuron-microglia co-cultures exposed to Aβ1-42 oligomers, Ezeprogind effectively prevents neuronal death and reduces tau hyperphosphorylation [1]. While standard generic neuroprotectants often fail to alter tau pathology upstream, Ezeprogind significantly decreases Aβ1-42-induced AT100 (hyperphosphorylated Tau) immunolabeling back to baseline control levels [2]. Crucially, this effect is mechanistically dependent on progranulin; the introduction of anti-PGRN antibodies or PGRN/PSAP siRNA abolishes Ezeprogind's protective effects on neurite networks and tau phosphorylation, confirming its highly specific mechanism of action compared to direct tau kinase inhibitors [1].

Evidence DimensionTau hyperphosphorylation (AT100 levels)
Target Compound DataReduction of Aβ-induced AT100 to baseline normal levels
Comparator Or BaselineAnti-PGRN antibody or siRNA co-treatment (abolishes effect)
Quantified DifferenceComplete rescue of tau phosphorylation strictly dependent on PGRN/PSAP pathway intactness.
ConditionsPrimary rat cortical neuron/microglia co-culture, Aβ1-42 injury for 72h.

Provides a validated, pathway-specific small molecule tool for researchers needing to modulate tau pathology via upstream lysosomal and progranulin pathways rather than direct kinase inhibition.

In Vivo Workflow Fit: Oral Bioavailability vs. Complex ICV Infusion of Biologicals

A major processability limitation in long-term in vivo neurodegeneration workflows is the reliance on recombinant progranulin or prosaposin peptides, which require complex intracerebroventricular (ICV) infusions due to poor blood-brain barrier (BBB) penetration [1]. Ezeprogind, as a small molecule, demonstrates excellent oral bioavailability and BBB penetration, streamlining laboratory workflows [2]. In the Senescence-Accelerated Mouse-Prone 8 (SAMP8) model, chronic oral administration of Ezeprogind (3 mg/kg/day) via standard drinking water successfully increased hippocampal PGRN levels, reduced pTau (T181), and reversed cognitive dysfunctions [3]. This robust in vivo performance at low oral doses provides a highly processable and cost-effective alternative to continuous infusions of recombinant neurotrophic factors [4].

Evidence DimensionIn vivo route of administration and BBB penetration
Target Compound DataOrally active (3 mg/kg/day) with confirmed BBB crossing and target engagement
Comparator Or BaselineRecombinant PGRN / Prosaptides (require invasive administration, poor BBB penetration)
Quantified DifferenceAchieves central nervous system target engagement and efficacy via oral route, avoiding complex infusion protocols.
ConditionsSAMP8 mouse model, 5-month oral dosing (drinking water).

Eliminates the need for expensive recombinant proteins and invasive surgical delivery methods in long-term in vivo neurodegeneration studies.

In Vitro Lysosomal Homeostasis and Trafficking Assays

Due to its specific 201 nM affinity for the PGRN-PSAP complex, Ezeprogind is the ideal molecular probe for studying endo-lysosomal trafficking via Sortilin, M6PR, and LRP1 receptors, replacing unstable recombinant progranulin [1].

Preclinical Tauopathy and Synucleinopathy Modeling

Ezeprogind is highly suited for in vivo models (e.g., SAMP8, THY-Tau22tg) requiring upstream modulation of tau hyperphosphorylation and neuroinflammation via the lysosomal pathway, offering superior oral bioavailability compared to peptide-based prosaposin derivatives [2].

Neuron-Microglia Co-Culture Neuroinflammation Studies

As a compound that simultaneously stabilizes PGRN and inhibits TLR9, it serves as a dual-action benchmark for evaluating microglial activation and cytokine (IL-1β, IL-6) release in response to Aβ oligomer toxicity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

428.36274543 g/mol

Monoisotopic Mass

428.36274543 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TR9YQ07ELN

Drug Indication

Treatment of progressive supranuclear palsy

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 02-18-2024
1: Mino T, Mori T, Matsumoto N, Mineta Y, Okamoto T, Aoyama Y, Sera T. Application of artificial zinc-finger proteins to inhibition of DNA replication of human papillomavirus. Nucleic Acids Symp Ser (Oxf). 2006;(50):313-4. PubMed PMID: 17150943.
2: Sonntag LS, Schweizer S, Ochsenfeld C, Wennemers H. The "azido gauche effect"-implications for the conformation of azidoprolines. J Am Chem Soc. 2006 Nov 15;128(45):14697-703. PubMed PMID: 17090057.
3: Mino T, Hatono T, Matsumoto N, Mori T, Mineta Y, Aoyama Y, Sera T. Inhibition of DNA replication of human papillomavirus by artificial zinc finger proteins. J Virol. 2006 Jun;80(11):5405-12. PubMed PMID: 16699021; PubMed Central PMCID: PMC1472147.

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